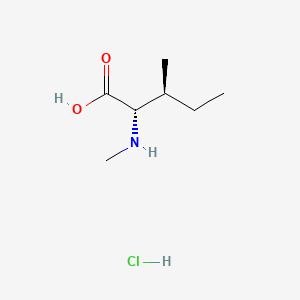

(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride

Description

Properties

IUPAC Name |

(2S,3S)-3-methyl-2-(methylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t5-,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBGZHHBWVCZFK-GEMLJDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718512 | |

| Record name | N-Methyl-L-isoleucine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66866-68-0 | |

| Record name | N-Methyl-L-isoleucine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of (2S,3S)-3-Methyl-2-(methylamino)pentanoic Acid Hydrochloride

Introduction

(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride, an N-methylated derivative of the essential amino acid L-isoleucine, is a chiral building block of significant interest in pharmaceutical research and development. Its specific stereochemistry and the presence of the N-methyl group can profoundly influence the biological activity and pharmacokinetic properties of peptides and small molecule drugs.[1] Accurate and unambiguous structure elucidation is therefore paramount for its application in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the analytical methodologies required to confirm the chemical identity, purity, and absolute stereochemistry of this compound.

This document is intended for researchers, scientists, and drug development professionals. It will detail the application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and methods for stereochemical verification. The causality behind experimental choices and the integration of data from multiple techniques to build a self-validating analytical workflow will be emphasized.

Foundational Characterization: Molecular Formula and Purity

The foundational step in the structure elucidation of any novel or synthesized compound is the confirmation of its molecular formula and the assessment of its purity. For this compound, the expected molecular formula is C7H16ClNO2, corresponding to a molecular weight of 181.66 g/mol .

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the definitive technique for confirming the elemental composition of a molecule.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or water.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]+.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Determine the accurate mass of the most abundant ion and use the instrument's software to calculate the elemental composition.

Expected Results and Interpretation

The protonated molecule, [(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid]+, has a theoretical exact mass of 146.1181 g/mol (for the free base). The HRMS analysis should yield a measured mass that is within a narrow tolerance (typically < 5 ppm) of this theoretical value, confirming the elemental composition of C7H16NO2+. The presence of the hydrochloride salt is inferred from the synthetic route and can be further confirmed by other techniques like FTIR and X-ray crystallography.

Table 1: Expected HRMS Data

| Ion | Theoretical m/z (C7H16NO2+) | Expected Experimental m/z (within 5 ppm) |

| [M+H]+ | 146.1181 | 146.1181 ± 0.0007 |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample, offering an orthogonal confirmation of the empirical formula.

Experimental Protocol: Elemental Analysis

-

Sample Preparation: A precisely weighed amount of the dried, pure compound is required.

-

Instrumentation: Utilize an automated elemental analyzer.

-

Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO2, H2O, N2) are quantified. Chlorine content is typically determined by titration or ion chromatography after combustion.

Expected Results and Interpretation

The experimentally determined percentages of C, H, N, and Cl should closely match the theoretical values calculated for the molecular formula C7H16ClNO2.

Table 2: Theoretical Elemental Composition

| Element | Theoretical Percentage |

| Carbon | 46.28% |

| Hydrogen | 8.88% |

| Chlorine | 19.52% |

| Nitrogen | 7.71% |

| Oxygen | 17.61% |

Structural Connectivity: Unraveling the Molecular Framework

Once the molecular formula is confirmed, the next step is to determine the connectivity of the atoms within the molecule. NMR spectroscopy is the most powerful tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments is employed to piece together the carbon-hydrogen framework and confirm the presence and location of all functional groups. The hydrochloride salt form and the use of deuterated solvents like D2O will influence the observed chemical shifts and the presence of exchangeable proton signals. In D2O, the acidic protons of the carboxylic acid and the protonated amine will exchange with deuterium, leading to their disappearance from the 1H NMR spectrum.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D2O, DMSO-d6, or CD3OD) in a standard 5 mm NMR tube. The choice of solvent can impact chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

1H NMR: Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).

-

13C NMR: Shows the number of different types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different parts of the molecule.

-

-

Predicted 1H and 13C NMR Data and Interpretation

Based on the structure of this compound and data from similar compounds, the following NMR spectral features are anticipated.

Table 3: Predicted 1H NMR Chemical Shifts (in D2O)

| Proton | Multiplicity | Predicted Chemical Shift (ppm) | Rationale |

| Hα (C2-H) | d | ~3.5 - 3.8 | Alpha to the carboxylic acid and protonated amine. |

| N-CH3 | s | ~2.7 - 3.0 | Methyl group attached to the nitrogen. |

| Hβ (C3-H) | m | ~1.8 - 2.1 | Methine proton adjacent to two methyl groups and the alpha-carbon. |

| C4-H2 | m | ~1.2 - 1.6 | Methylene protons of the ethyl group. |

| C3-CH3 | d | ~0.9 - 1.1 | Methyl group at the C3 position. |

| C5-H3 | t | ~0.8 - 1.0 | Terminal methyl group of the ethyl group. |

Table 4: Predicted 13C NMR Chemical Shifts (in D2O)

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C1 (C=O) | ~175 - 180 | Carboxylic acid carbon. |

| C2 (Cα) | ~65 - 70 | Alpha-carbon attached to the nitrogen. |

| C3 (Cβ) | ~35 - 40 | Methine carbon with a methyl substituent. |

| N-CH3 | ~30 - 35 | N-methyl carbon. |

| C4 | ~25 - 30 | Methylene carbon of the ethyl group. |

| C3-CH3 | ~15 - 20 | Methyl group at the C3 position. |

| C5 | ~10 - 15 | Terminal methyl group of the ethyl group. |

DOT Diagram: NMR Connectivity Workflow

Caption: Workflow for structure elucidation using NMR spectroscopy.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry provides valuable information about the fragmentation pattern of the molecule, which can be used to confirm the proposed structure.

Experimental Protocol: MS/MS Analysis

-

Instrumentation: Use a mass spectrometer capable of performing MS/MS, such as a triple quadrupole or ion trap instrument.

-

Ionization: Use ESI in positive mode.

-

Fragmentation: Isolate the protonated molecular ion [M+H]+ and subject it to collision-induced dissociation (CID).

-

Data Acquisition: Acquire the product ion spectrum.

Expected Fragmentation Pattern and Interpretation

N-methylated amino acids often exhibit characteristic fragmentation patterns.[2] A common fragmentation pathway involves the loss of the carboxylic acid group as CO2 and H2O. The side chain can also undergo fragmentation. For (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid, key expected fragments would arise from the loss of the carboxyl group and cleavage of the side chain. The fragmentation of isoleucine and its N-methylated analogs can help distinguish them from isomers like leucine.[3]

DOT Diagram: Predicted MS/MS Fragmentation

Caption: Predicted major fragmentation pathways in MS/MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The hydrochloride salt form will have a significant impact on the spectrum, particularly on the amine and carboxylic acid stretches.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm-1).

Expected Spectral Features and Interpretation

Table 5: Expected FTIR Absorption Bands

| Wavenumber (cm-1) | Vibration | Functional Group |

| ~3400-2400 (broad) | O-H stretch, N-H stretch | Carboxylic acid, Protonated amine |

| ~2960-2850 | C-H stretch | Aliphatic |

| ~1730-1700 | C=O stretch | Carboxylic acid |

| ~1600-1500 | N-H bend | Protonated amine |

| ~1465, ~1380 | C-H bend | Aliphatic |

The broad absorption in the 3400-2400 cm-1 region is characteristic of the O-H stretch of a carboxylic acid and the N-H stretch of an ammonium salt. The C=O stretch of the carboxylic acid is expected around 1730-1700 cm-1.

Stereochemical Determination: Confirming the (2S,3S) Configuration

Confirming the absolute stereochemistry at the two chiral centers (C2 and C3) is critical. This requires specialized techniques that are sensitive to the three-dimensional arrangement of atoms.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for separating enantiomers and diastereomers. By comparing the retention time of the sample to that of known standards, the stereochemical purity can be determined.

Experimental Protocol: Chiral HPLC

-

Column: Utilize a chiral stationary phase (CSP) known to be effective for amino acid separations, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC™ T).

-

Mobile Phase: A typical mobile phase for this type of separation would be a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of acid (e.g., formic acid).

-

Detection: UV detection at a low wavelength (e.g., 205 nm) is suitable for amino acids.

-

Analysis: Inject the sample and compare its retention time to that of the other stereoisomers of 3-methyl-2-(methylamino)pentanoic acid, if available as standards.

Expected Results and Interpretation

A single, sharp peak should be observed, indicating the presence of a single stereoisomer. Co-injection with a racemic or diastereomeric mixture would confirm the identity of the peak corresponding to the (2S,3S) isomer.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light and is highly sensitive to the absolute configuration of chiral molecules.[4]

Experimental Protocol: VCD Analysis

-

Sample Preparation: Prepare a concentrated solution of the compound in a suitable solvent (e.g., D2O or CDCl3).

-

Instrumentation: Use a VCD spectrometer.

-

Data Acquisition: Acquire the VCD spectrum.

-

Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory) to predict the VCD spectrum for the (2S,3S) enantiomer.

-

Comparison: Compare the experimental VCD spectrum to the computationally predicted spectrum.

Expected Results and Interpretation

The experimental VCD spectrum should show a good correlation with the predicted spectrum for the (2S,3S) isomer, providing strong evidence for the absolute configuration.

X-ray Crystallography

If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive determination of the three-dimensional structure, including the absolute stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound from a suitable solvent system. This can be a challenging and time-consuming step.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using X-rays.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.

Expected Results and Interpretation

The refined crystal structure will provide the precise bond lengths, bond angles, and torsional angles of the molecule, confirming the connectivity and stereochemistry. A Flack parameter close to zero for the (2S,3S) configuration would unambiguously confirm the absolute stereochemistry. The crystal packing will also reveal intermolecular interactions, such as hydrogen bonding involving the chloride ion, the protonated amine, and the carboxylic acid.

Synthetic Considerations and Potential Impurities

A plausible synthetic route to this compound starts from L-isoleucine. A common strategy for N-methylation involves protection of the carboxylic acid, followed by N-methylation, and subsequent deprotection.

DOT Diagram: Plausible Synthetic Pathway

Caption: A plausible synthetic route to the target compound.

Potential impurities could include:

-

Starting material (L-isoleucine): Can be detected by HPLC or NMR.

-

Diastereomers: If any step in the synthesis is not fully stereospecific. Chiral HPLC is the best method for detection.

-

Over-methylated products: Quaternary ammonium salts could be formed, which would be detectable by MS and NMR.

-

Residual solvents: Can be identified and quantified by 1H NMR.

Conclusion

The comprehensive structure elucidation of this compound requires a multi-faceted analytical approach. High-resolution mass spectrometry and elemental analysis confirm the molecular formula. A combination of 1D and 2D NMR techniques establishes the atomic connectivity. FTIR spectroscopy identifies the key functional groups and confirms the salt form. Finally, a combination of chiral HPLC, VCD, and, ideally, single-crystal X-ray diffraction provides unambiguous confirmation of the (2S,3S) absolute stereochemistry. This rigorous, self-validating workflow ensures the identity, purity, and stereochemical integrity of this important chiral building block, which is essential for its successful application in drug discovery and development.

References

-

Human Metabolome Database. Showing metabocard for N-Methyl-L-isoleucine (HMDB0341355). [Link]

- Kay, L. E., & Gardner, K. H. (1997). Production and Incorporation of 15N, 13C, 2H (1H-δ1 Methyl) Isoleucine into Proteins for Multidimensional NMR Studies. Journal of the American Chemical Society, 119(32), 7600–7601.

- Šimek, P., & Hušek, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2834, 145–160.

- Gehrig, P. M., Hunziker, P. E., Zahariev, S., & Pongor, S. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(2), 142–149.

- Armirotti, A., et al. (2025). How to discriminate between leucine and isoleucine by low energy ESI-TRAP MSn. Journal of Mass Spectrometry.

- Santi, C., & Sancineto, L. (2017). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Molecules, 22(7), 1198.

- Polavarapu, P. L. (2018). Insight into vibrational circular dichroism of proteins by density functional modeling. Physical Chemistry Chemical Physics, 20(4), 2174–2184.

- Varughese, K. I., & Srinivasan, R. (1975).

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-methyl-L-isoleucine methyl ester hydrochloride

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of N-methyl-L-isoleucine methyl ester hydrochloride (CAS No. 3339-43-3). Designed for researchers, chemists, and drug development professionals, this document synthesizes key data with the underlying scientific principles and validated experimental protocols for its characterization.

Introduction and Scientific Context

N-methyl-L-isoleucine methyl ester hydrochloride is a chiral amino acid derivative that serves as a valuable building block in synthetic organic chemistry. N-methylated amino acids are of significant interest in peptide synthesis and medicinal chemistry. The introduction of a methyl group on the alpha-amino nitrogen can impart unique conformational constraints, enhance metabolic stability by preventing enzymatic degradation, and improve cell permeability of peptides.[1] This makes derivatives like N-methyl-L-isoleucine methyl ester hydrochloride critical intermediates for constructing novel peptides and peptidomimetics with potentially enhanced therapeutic properties.[1] Understanding its fundamental physicochemical characteristics is paramount for its effective application, ensuring purity, predicting behavior in reaction media, and establishing robust analytical methods.

Molecular and Structural Characteristics

The identity of a chemical compound is fundamentally defined by its structure and molecular formula. These identifiers are the basis for all subsequent physicochemical analysis.

Chemical Structure

The structure combines the L-isoleucine backbone with a methyl group on the alpha-nitrogen and a methyl ester at the C-terminus, supplied as a hydrochloride salt.

Caption: Chemical structure of N-methyl-L-isoleucine methyl ester hydrochloride.

Key Identifiers

A consolidated list of fundamental identifiers for this compound is provided below.

| Property | Value | Source(s) |

| IUPAC Name | methyl (2S,3S)-2-(methylamino)-3-methylpentanoate hydrochloride | - |

| Synonyms | N-Me-L-Ile-OMe·HCl | [1] |

| CAS Number | 3339-43-3 | [1] |

| Molecular Formula | C₈H₁₇NO₂·HCl | [1] |

| Molecular Weight | 195.69 g/mol | [1] |

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various laboratory settings, from storage and handling to its use in reactions and formulations.

| Property | Value / Description | Source(s) |

| Appearance | White solid | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Optical Rotation | [α]D²⁰ = +42.8 ± 2º (c=1 in EtOH) | [1] |

| Solubility | Enhanced solubility is a key attribute. Soluble in polar organic solvents like ethanol and methanol. | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Spectroscopic Profile for Structural Verification

While specific spectra for this compound are not widely published, this section outlines the expected spectroscopic characteristics based on its known structure. These profiles are essential for identity confirmation and purity assessment.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected signals include:

-

A triplet and a doublet for the two methyl groups of the isoleucine side chain.

-

A multiplet for the methylene protons in the side chain.

-

Singlets for the N-methyl and the O-methyl (ester) groups.

-

A signal for the alpha-proton, likely a doublet.

-

A broad signal for the protonated amine (N-H), which may exchange with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display a signal for each unique carbon atom. Expected signals include the carbonyl carbon of the ester (downfield, ~170 ppm), carbons of the aliphatic side chain, the alpha-carbon, and the two distinct methyl carbons (N-methyl and O-methyl).

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups. Expected characteristic absorption bands include:

-

A strong C=O stretch for the ester group (~1730-1750 cm⁻¹).

-

C-H stretching bands for the aliphatic parts of the molecule (~2850-3000 cm⁻¹).

-

N-H stretching for the secondary ammonium salt, which will appear as a broad band in the 2400-2800 cm⁻¹ region.

-

-

MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the free base. The expected molecular ion peak [M+H]⁺ for the free base (C₈H₁₇NO₂) would be at an m/z of approximately 159.13.

Experimental Protocols for Characterization

To ensure scientific integrity, the properties listed above must be verifiable through standardized experimental protocols. The following section details the methodologies for determining these key characteristics.

Caption: A typical workflow for the physicochemical characterization of a chemical sample.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a sensitive indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range. The capillary method is a standard pharmacopeial technique.[2]

Protocol:

-

Sample Preparation: Finely powder a small amount of the dry N-methyl-L-isoleucine methyl ester hydrochloride. Tap the open end of a capillary tube into the powder to collect a small amount of sample.[3]

-

Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The final packed sample height should be 2-3 mm.[3]

-

Measurement:

-

Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Heat rapidly to about 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[4]

-

Record the temperature at which the first droplet of liquid appears (onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

-

Reporting: Report the result as a temperature range from onset to completion.

Optical Rotation Measurement

Rationale: Optical rotation confirms the stereochemical identity of a chiral compound. As an enantiomerically pure substance, N-methyl-L-isoleucine methyl ester hydrochloride will rotate plane-polarized light in a specific direction and magnitude under defined conditions (solvent, concentration, temperature, and wavelength).[5] This is a critical quality attribute.

Protocol: (Based on USP General Chapter <781>)[5][6][7][8][9]

-

Solution Preparation: Accurately prepare a solution of the compound in the specified solvent (e.g., 1.0 g per 100 mL in Ethanol, as per the supplier data[1]). Ensure the sample is fully dissolved.

-

Instrument Calibration: Calibrate the polarimeter using a certified quartz plate or a blank solvent cell.

-

Measurement:

-

Rinse the polarimeter cell with the prepared sample solution two to three times, then fill it, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and allow the reading to stabilize.

-

Record the observed rotation (α) at the sodium D-line (589 nm) and a controlled temperature (e.g., 20°C).

-

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula:

-

[α] = (100 * α) / (l * c)

-

Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration of the solution in g/100 mL

-

-

Solubility Assessment

Rationale: Solubility data is crucial for selecting appropriate solvents for chemical reactions, purification, and formulation. A qualitative assessment provides a practical understanding of the compound's behavior.

Protocol:

-

Solvent Selection: Choose a range of representative solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes).

-

Procedure (Shake-Flask Method):

-

Add a known amount of the compound (e.g., 10 mg) to a vial.

-

Add the selected solvent dropwise or in small increments (e.g., 0.1 mL) while stirring or vortexing.[10]

-

Observe for complete dissolution. Record the approximate volume of solvent required.

-

-

Classification: Classify the solubility based on standard definitions (e.g., Very Soluble, Freely Soluble, Soluble, etc.). For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined by a suitable analytical method like HPLC.[10]

Spectroscopic Sample Preparation

Rationale: Proper sample preparation is critical for obtaining high-quality, reproducible spectroscopic data. The choice of solvent and concentration can significantly impact the results.

Protocol:

-

NMR Spectroscopy:

-

Weigh 5-10 mg of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or D₂O). As a hydrochloride salt, the compound should have good solubility in polar deuterated solvents.

-

Ensure the solid is completely dissolved. If necessary, gently warm or vortex the sample.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[11]

-

-

IR Spectroscopy (ATR):

-

Place a small, representative amount of the solid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the spectrum. This method requires minimal sample preparation.

-

-

Mass Spectrometry (ESI):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

-

Infuse the solution directly into the mass spectrometer or inject it via an LC system.

-

Conclusion

N-methyl-L-isoleucine methyl ester hydrochloride is a specialized chemical intermediate with defined physicochemical properties that are crucial for its application in advanced peptide synthesis and drug discovery. Its identity and purity are confirmed through a combination of physical measurements and spectroscopic analysis. The protocols detailed in this guide provide a robust framework for researchers to validate the quality and characteristics of this important building block, ensuring reproducible and reliable scientific outcomes.

References

-

Chem-Impex. (n.d.). N-Methyl-L-isoleucine methyl ester hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-L-isoleucine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Isoleucine methyl ester hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

G. V. Kad, et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Retrieved from [Link]

-

USP-BPEP. (n.d.). usp31nf26s1_c781, General Chapters: <781> OPTICAL ROTATION. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Rochester. (n.d.). Melting point determination. Retrieved from [Link]

-

The Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

-

USP. (2011, December 2). <781> OPTICAL ROTATION. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

USP-NF. (n.d.). <781> Optical Rotation. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. thinksrs.com [thinksrs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. â©781⪠Optical Rotation [doi.usp.org]

- 6. uspbpep.com [uspbpep.com]

- 7. drugfuture.com [drugfuture.com]

- 8. FAQs: Optical Rotation [usp.org]

- 9. Revision of USP <781> Optical Rotation - ECA Academy [gmp-compliance.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

A Comprehensive Guide to the Stereoselective Synthesis of (2S,3S)-3-Methyl-2-(methylamino)pentanoic Acid HCl

This in-depth technical guide provides a detailed, research-level overview of a robust and stereocontrolled synthetic pathway for (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride. This valuable, non-proteinogenic amino acid analog of L-isoleucine is of significant interest to researchers in medicinal chemistry and drug development. The strategy herein leverages a chiral auxiliary-based approach to establish the two contiguous stereocenters with high fidelity, followed by a selective N-methylation and final deprotection.

This document is intended for an audience of researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a causal understanding of the experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Challenge of Stereocontrol

(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid, an N-methylated derivative of L-isoleucine, presents a significant synthetic challenge due to the presence of two stereocenters at the C2 and C3 positions. The precise control of both absolute and relative stereochemistry is paramount, as different stereoisomers can exhibit vastly different biological activities. This guide details a reliable pathway that addresses this challenge through the strategic use of a chiral auxiliary to direct a diastereoselective alkylation, a cornerstone of modern asymmetric synthesis.[1]

The overall synthetic strategy can be divided into four key stages:

-

Stereoselective Carbon-Carbon Bond Formation: Utilizing an Evans oxazolidinone auxiliary to install the correct stereochemistry at both the α- and β-carbons.

-

N-Methylation: Introduction of the methyl group onto the primary amine via reductive amination.

-

Deprotection: Removal of the chiral auxiliary and any ester protecting groups.

-

Salt Formation: Conversion to the final hydrochloride salt for improved stability and handling.

The Synthetic Pathway: A Step-by-Step Elucidation

The proposed synthesis commences with the acylation of a commercially available chiral oxazolidinone, followed by a highly diastereoselective alkylation to construct the isoleucine backbone. Subsequent N-methylation, deprotection, and salt formation yield the target compound.

Caption: Overall synthetic workflow for (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid HCl.

Stage 1: Asymmetric Alkylation for Stereocenter Control

The foundation of this synthesis lies in the use of a chiral auxiliary to direct the formation of the C2 and C3 stereocenters. Evans oxazolidinones are exceptionally effective for this purpose, enabling high levels of diastereoselectivity in the alkylation of their N-acylated derivatives.[2]

Step 1: Acylation of the Chiral Auxiliary

The synthesis begins with the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride in the presence of a base such as triethylamine or pyridine. This step forms the N-propionyl imide, which serves as the substrate for the crucial alkylation reaction.

Step 2: Diastereoselective Alkylation

The N-propionyl oxazolidinone is then deprotonated with a strong base, typically lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (-78 °C) to form a chiral enolate. The subsequent alkylation with ethyl iodide proceeds with high diastereoselectivity. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile (ethyl iodide) to the opposite face. This establishes the desired (2S, 3S) stereochemistry.[1][2]

Caption: Steric hindrance from the chiral auxiliary directs the alkylation.

Experimental Protocol: Diastereoselective Alkylation

-

To a solution of the N-propionyl oxazolidinone in anhydrous THF at -78 °C, add LDA (1.1 equivalents) dropwise.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add ethyl iodide (1.5 equivalents) and continue stirring at -78 °C for 4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by flash chromatography to yield the alkylated N-acyl oxazolidinone.

| Step | Reactants | Key Conditions | Expected Yield | Diastereomeric Ratio |

| Acylation | Chiral Oxazolidinone, Propionyl Chloride, Triethylamine | Anhydrous DCM, 0 °C to RT | >95% | N/A |

| Diastereoselective Alkylation | N-Propionyl Oxazolidinone, LDA, Ethyl Iodide | Anhydrous THF, -78 °C | 85-95% | >98:2 |

Stage 2: Introduction of the N-Methyl Group

With the stereocenters correctly established, the next phase involves the removal of the chiral auxiliary and the introduction of the N-methyl group.

Step 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary is typically cleaved by hydrolysis. Mild conditions, such as lithium hydroxide in a mixture of THF and water, are often employed to saponify the imide and liberate the chiral amino acid, which can be esterified in situ or in a subsequent step to facilitate purification and handling.[3] The valuable chiral auxiliary can be recovered and reused.

Step 4: Reductive Amination for N-Methylation

Reductive amination is a highly effective and widely used method for the N-alkylation of amines.[4][5][6] The intermediate amino ester is reacted with an excess of formaldehyde in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction proceeds through the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the desired N-methylated product.[4][7]

Experimental Protocol: Reductive Amination

-

Dissolve the amino acid methyl ester hydrochloride in methanol.

-

Add aqueous formaldehyde (37 wt. %, 2.5 equivalents).

-

Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the addition of aqueous HCl.

-

Extract the product, dry the organic layer, and concentrate to yield the N-methylated amino acid ester.

Stage 3 & 4: Final Deprotection and Salt Formation

The final steps of the synthesis involve the hydrolysis of the methyl ester and the formation of the hydrochloride salt.

Step 5: Acid Hydrolysis of the Methyl Ester

The methyl ester is readily hydrolyzed under acidic conditions. Refluxing the N-methylated amino acid ester in aqueous hydrochloric acid (e.g., 6N HCl) effectively removes the methyl ester protecting group to yield the free carboxylic acid.[3]

Step 6: Formation of the Hydrochloride Salt

Upon completion of the hydrolysis, the reaction mixture is concentrated under reduced pressure. The resulting solid is the hydrochloride salt of the target amino acid, (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid HCl. This salt form is typically a stable, crystalline solid that is amenable to purification by recrystallization if necessary.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and highly stereoselective method for the preparation of (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid HCl. The strategic use of an Evans chiral auxiliary is key to the successful establishment of the contiguous stereocenters. While this approach is robust, future research may focus on developing a more atom-economical catalytic asymmetric synthesis, potentially avoiding the use of stoichiometric chiral auxiliaries. Nevertheless, the methodology presented here represents a field-proven and scientifically sound approach for accessing this and related chiral N-methylated amino acids for applications in drug discovery and peptide science.[8]

References

-

Wikipedia. Chiral auxiliary. [Link]

- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.

-

Collum, D. B., et al. Diastereoselective alkylation of beta-amino esters: structural and rate studies reveal alkylations of hexameric lithium enolates. PubMed. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

- Thompson, L. A., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 57(5), 242-246.

- Simionescu, B., et al. (2006). Renewable Chiral Auxiliary for Enantioselective Synthesis of α-aminoacids.

-

ResearchGate. De-esterification of amino acid esters. [Link]

- D'Angeli, F., et al. (1998). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Amino Acids, 14(1-3), 57-65.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

- Krische, M. J., et al. (2021). Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. Journal of the American Chemical Society, 143(4), 1949–1955.

-

ResearchGate. How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group?. [Link]

- Feringa, B. L., et al. (2020). Diastereoselective Synthesis of β-Branched α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ChemRxiv.

-

Fleet, G. W. J., et al. (1992). Synthesis of (2S,3S)-3'-fluoroisoleucine. PubMed. [Link]

- Google Patents.

- Freidinger, R. M., et al. (1982). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 47(1), 104–109.

- Birman, V. B. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.

- Wang, J., et al. (2021). Design and application of L-isoleucine-derived helical polyisocyanide catalyst for asymmetric aldol and oxa-Michael–aldol cascade reactions. RSC Publishing.

- Denton, R. (2019). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints.

-

Goudreau, N., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health. [Link]

- Goodman, M., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 3195–3200.

- Evans, D. A., et al. (1990). The asymmetric synthesis of .alpha.-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society, 112(10), 4011–4030.

-

Wikipedia. Reductive amination. [Link]

-

Peptideweb. The Indispensable Role of Fmoc-N-methyl-L-isoleucine in Modern Peptide Synthesis. [Link]

-

Monash University. 6 Synthesis of N-Alkyl Amino Acids. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. renyi.hu [renyi.hu]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

A Technical Guide to the Neuromodulatory Action of D-Cycloserine in Neurological Disorders

A Note on Chemical Identification: The provided CAS number 3339-43-3 corresponds to N-Methyl-L-isoleucine methyl ester hydrochloride, a derivative of the amino acid isoleucine used in peptide synthesis[1][2]. However, the detailed request for a technical guide on the mechanism of action in neurological disorders strongly aligns with the profile of D-Cycloserine (CAS 68-41-7) . This guide will therefore focus on D-Cycloserine, a well-researched compound with significant effects on the central nervous system.

Introduction: D-Cycloserine, a Repurposed Antibiotic with Neuromodulatory Potential

Originally developed as a broad-spectrum antibiotic for treating tuberculosis, D-Cycloserine has garnered significant attention for its profound effects on the central nervous system[3][4][5]. It is structurally similar to the amino acid D-alanine[4][6]. While its antibiotic properties stem from the inhibition of bacterial cell wall synthesis, its impact on neurological and psychiatric disorders is attributed to a distinct mechanism of action within the brain[4][6]. This guide provides an in-depth exploration of the core mechanism of D-Cycloserine, its application in various neurological disorders, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Partial Agonism at the NMDA Receptor Glycine Site

The primary central mechanism of D-Cycloserine is its action as a partial agonist at the glycine co-agonist binding site of the N-methyl-D-aspartate (NMDA) receptor[7][8][9][10][11][12]. The NMDA receptor, a crucial component of glutamatergic neurotransmission, is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory[8].

For the NMDA receptor to become fully active, two conditions must be met:

-

Binding of the primary neurotransmitter, glutamate.

-

Binding of a co-agonist, typically glycine or D-serine, to its distinct modulatory site.

D-Cycloserine exerts its effects by binding to this glycine modulatory site[3][9]. As a partial agonist , its efficacy is lower than that of the full agonists, glycine and D-serine[9]. This means that in environments with low concentrations of endogenous co-agonists, D-Cycloserine facilitates NMDA receptor activation. Conversely, in the presence of high concentrations of full agonists, it can act as a competitive antagonist, reducing the overall receptor activation. This dual functionality underlies its complex pharmacological profile.

The binding of D-Cycloserine to the glycine site allosterically modulates the NMDA receptor, enhancing the probability of the ion channel opening when glutamate is also bound[3]. This leads to an influx of calcium ions (Ca2+) into the neuron, initiating a cascade of intracellular signaling events that are fundamental to long-term potentiation (LTP), a cellular mechanism underlying learning and memory[7][8].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-Nosyl-L-isoleucine methyl ester | CAS#:610800-47-0 | Chemsrc [chemsrc.com]

- 3. m.youtube.com [m.youtube.com]

- 4. What is the mechanism of Cycloserine? [synapse.patsnap.com]

- 5. D-Cycloserine in Neuropsychiatric Diseases: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of Cycloserine_Chemicalbook [chemicalbook.com]

- 7. academic.oup.com [academic.oup.com]

- 8. D-Cycloserine in Neuropsychiatric Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-cycloserine: a ligand for the N-methyl-D-aspartate coupled glycine receptor has partial agonist characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Review of the Actions of D-cycloserine, a Putative Nootropic Agent, at the NMDA Receptor Complex-Associated Glycine Binding Site | McGill Journal of Medicine [mjm.mcgill.ca]

- 11. The partial NMDA agonist D-cycloserine stimulates LH secretion in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Actions of D-cycloserine at the N-methyl-D-aspartate-associated glycine receptor site in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of N-methyl-L-isoleucine Derivatives

Introduction: The Strategic Advantage of N-Methylation in Drug Discovery

In the landscape of modern drug development, the pursuit of molecules with enhanced therapeutic profiles is relentless. Among the myriad strategies employed to optimize lead compounds, the N-methylation of amino acids stands out as a subtle yet powerful modification. This seemingly minor addition of a methyl group to the alpha-amino group of an amino acid can profoundly alter the physicochemical and biological properties of peptides and small molecule drugs.[1][2] N-methylation is known to improve crucial pharmacokinetic parameters, including metabolic stability, membrane permeability, and oral bioavailability.[3][4][5]

This guide focuses on the derivatives of N-methyl-L-isoleucine, a methylated version of the essential branched-chain amino acid (BCAA), L-isoleucine.[6][7] L-isoleucine itself plays a critical role in various physiological processes, and its dysregulation has been implicated in diseases such as cancer.[8][9] By exploring the synthesis, biological activities, and mechanisms of action of N-methyl-L-isoleucine derivatives, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to harness the therapeutic potential of this unique class of molecules.

Synthesis of N-methyl-L-isoleucine and its Derivatives: A Practical Approach

The synthesis of N-methylated amino acids is a critical first step in their incorporation into larger molecules. Several methods exist, with one common approach involving the formation of an intermediate 5-oxazolidinone.[10] The following protocol provides a representative method for the synthesis of an N-protected N-methyl-L-isoleucine derivative, which can then be used in solid-phase or solution-phase peptide synthesis.

Experimental Protocol: Synthesis of N-Cbz-N-methyl-L-isoleucine

This protocol outlines the synthesis of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine, a common building block in pharmaceutical synthesis.[11]

Materials:

-

N-methyl-L-isoleucine

-

Benzyloxycarbonyl chloride (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve N-methyl-L-isoleucine in a solution of sodium carbonate in water.

-

Reaction Initiation: Cool the solution in an ice bath and slowly add benzyloxycarbonyl chloride (Cbz-Cl) dissolved in dioxane while stirring vigorously.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Wash the reaction mixture with ethyl acetate to remove any unreacted Cbz-Cl.

-

Acidify the aqueous layer with HCl to a pH of ~2.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure N-Cbz-N-methyl-L-isoleucine.

Biological Activities and Mechanisms of Action

N-methyl-L-isoleucine derivatives have emerged as promising candidates in several therapeutic areas, most notably in oncology and virology.

Anticancer Activity: Targeting Cancer Cell Metabolism and Signaling

Cancer cells exhibit an increased demand for essential amino acids, including the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine, to fuel their rapid proliferation.[9] This dependency presents a therapeutic window for targeting amino acid transport and metabolism.

Recent studies have shown that high doses of isoleucine can suppress the proliferation of lung cancer cells.[9] This anti-tumor effect is mediated by the stabilization of nuclear Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor protein.[9] Isoleucine has been found to inhibit the ubiquitination of PTEN, promoting its nuclear import and stability.[9] This process appears to be regulated by isoleucine-tRNA ligase, cytoplasmic (IARS), which directly binds to isoleucine.[9]

The incorporation of N-methyl-L-isoleucine into peptides or small molecules could leverage this inherent anti-cancer activity of isoleucine while simultaneously improving the drug-like properties of the parent molecule. The enhanced lipophilicity and metabolic stability conferred by N-methylation can lead to improved cell permeability and a longer duration of action, potentially leading to a more potent and sustained anti-tumor response.[1][4]

Sources

- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. hmdb.ca [hmdb.ca]

- 7. N-Methyl-L-isoleucine | C7H15NO2 | CID 5288628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sustained reductions in valine and isoleucine mediate anti-cancer pharmacological effects of inhibiting amino acid transporter LAT1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High dose isoleucine stabilizes nuclear PTEN to suppress the proliferation of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride: From Historical Context to Modern Applications

Introduction: The Significance of N-Methylation in Amino Acid Chemistry and Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the strategic modification of fundamental biological building blocks is a cornerstone of innovation. Among these, the N-methylation of amino acids represents a subtle yet profound alteration that can dramatically influence the therapeutic potential of peptide-based agents. This modification, the substitution of a hydrogen atom with a methyl group on the alpha-nitrogen of an amino acid, imparts crucial physicochemical properties that can enhance a drug candidate's pharmacokinetic profile. N-methylated amino acids are known to improve metabolic stability by conferring resistance to enzymatic degradation, increase membrane permeability and oral bioavailability, and modulate the conformational flexibility of peptides, which can lead to enhanced target affinity and specificity.[1][2]

This guide provides a comprehensive technical overview of a specific N-methylated amino acid derivative, (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride, also known as N-methyl-L-isoleucine hydrochloride. We will delve into the historical context of its parent molecule, L-isoleucine, and the evolution of N-methylation techniques. Furthermore, this document will detail its synthesis, physicochemical properties, and explore its current and potential applications in pharmaceutical research, particularly in the realms of neurological and cardiovascular drug discovery.

Historical Perspective: The Convergence of Isoleucine Discovery and N-Methylation Chemistry

The story of this compound is rooted in two significant streams of chemical discovery: the isolation of the essential amino acid L-isoleucine and the development of methods for the N-methylation of amino acids.

L-isoleucine, an essential branched-chain amino acid (BCAA), was first identified in 1903 by the German chemist Felix Ehrlich during his studies of beet-sugar molasses.[2] Its structure was further confirmed through research on various proteins, and Ehrlich himself published a synthesis of isoleucine in 1908.[2] As one of the fundamental proteinogenic amino acids, isoleucine plays a critical role in protein synthesis and metabolism.[1]

Parallel to the discovery and characterization of amino acids, early 20th-century chemists were exploring methods to modify their structures. The pioneering work of Emil Fischer in 1915 laid the groundwork for the N-methylation of α-amino acids. His early methods provided a foundation for the synthesis of N-methyl analogs, which would later become invaluable in peptide chemistry. Over the decades, numerous methods for N-methylation have been developed, ranging from direct alkylation using reagents like sodium hydride and methyl iodide to more sophisticated approaches involving intermediate 5-oxazolidinones.[1][3]

Physicochemical Properties

The hydrochloride salt of N-methyl-L-isoleucine is favored in research and development for its enhanced stability and solubility in aqueous solutions, which is a critical factor in many experimental and formulation contexts.[1] Below is a summary of its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈ClNO₂ | [1] |

| Molecular Weight | 195.69 g/mol | [1] |

| CAS Number | 3339-43-3 | [1] |

| logP (Predicted) | -1.2 | [4] |

| pKa (Strongest Acidic) | 2.41 (Predicted) | [4] |

| pKa (Strongest Basic) | 10.72 (Predicted) | [4] |

| Polar Surface Area | 49.33 Ų (Predicted) | [4] |

| Hydrogen Bond Donor Count | 2 (Predicted) | [4] |

| Hydrogen Bond Acceptor Count | 3 (Predicted) | [4] |

| Rotatable Bond Count | 4 (Predicted) | [4] |

Synthesis of this compound

The synthesis of N-methyl-L-isoleucine hydrochloride can be achieved through a multi-step process starting from the parent amino acid, L-isoleucine. A representative and widely applicable method involves the protection of the carboxylic acid, N-methylation, and subsequent deprotection and salt formation.

Conceptual Synthesis Pathway

Caption: A conceptual pathway for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example adapted from established methods for the N-methylation of amino acids.

Step 1: Esterification of L-Isoleucine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-isoleucine (1 equivalent) in anhydrous methanol.

-

Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise.

-

Reaction: Remove the ice bath and stir the mixture at room temperature for 24 hours, or until the reaction is complete as monitored by TLC.

-

Workup: Remove the solvent under reduced pressure to yield L-isoleucine methyl ester hydrochloride as a white solid. This product can often be used in the next step without further purification.

Step 2: N-Methylation

-

Protection: Protect the amino group of L-isoleucine methyl ester hydrochloride with a suitable protecting group, such as the Boc group, using standard procedures.

-

Reaction Setup: Dissolve the N-protected L-isoleucine methyl ester in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Cool the solution in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equivalents) portion-wise. Allow the mixture to stir for 30 minutes.

-

Methylation: Add methyl iodide (2 equivalents) dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Workup: Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

Step 3: Hydrolysis and Salt Formation

-

Hydrolysis: Dissolve the crude N-methyl-L-isoleucine methyl ester in a mixture of THF and water. Add lithium hydroxide (LiOH, 2 equivalents) and stir at room temperature until the hydrolysis is complete.

-

Acidification and Extraction: Acidify the reaction mixture to pH 2 with 1M HCl. Extract the product with an organic solvent.

-

Final Product Formation: Concentrate the organic extracts to yield the free acid. Dissolve the free acid in a suitable solvent and treat with a stoichiometric amount of hydrochloric acid to precipitate this compound. Filter and dry the solid to obtain the final product.

Applications in Drug Discovery and Research

This compound is a valuable building block in the synthesis of peptides and peptidomimetics with therapeutic potential.[1] The incorporation of this N-methylated amino acid can lead to several advantageous properties in the resulting molecule.

Enhancing Pharmacokinetic Properties

The primary application of N-methylated amino acids is to improve the drug-like properties of peptides.[2] N-methylation can:

-

Increase Proteolytic Stability: The methyl group sterically hinders the approach of proteases, slowing down the degradation of the peptide backbone.

-

Enhance Membrane Permeability: By replacing an N-H bond with an N-CH₃ group, a hydrogen bond donor is removed. This can reduce the desolvation penalty for the peptide to enter a lipid membrane, thereby improving its ability to cross biological barriers.

-

Modulate Conformation: The presence of an N-methyl group restricts the rotation around the Cα-N bond, which can lock the peptide into a more bioactive conformation.

Caption: Advantages of N-methylation in drug design.

Potential in Neurological and Cardiovascular Research

While direct studies on the pharmacological effects of this compound are limited, its relevance can be inferred from the broader context of branched-chain amino acid metabolism and its impact on neurological and cardiovascular health.

-

Neurological Disorders: The ability of N-methylated peptides to cross the blood-brain barrier is of significant interest for the development of drugs targeting the central nervous system (CNS). By incorporating N-methyl-L-isoleucine, peptide-based therapeutics may be designed to have improved CNS penetration.

-

Cardiovascular Disease: There is a growing body of research linking circulating levels of branched-chain amino acids to cardiovascular disease.[5] Some studies suggest that high levels of BCAAs are associated with an increased risk of cardiovascular events.[5] Conversely, other research indicates that individual BCAAs may have beneficial effects on lipid metabolism.[6] The use of N-methyl-L-isoleucine in designing peptide-based drugs could offer a way to modulate pathways involved in cardiovascular health, although this remains an area for further investigation.

Conclusion

This compound stands as a testament to the power of subtle chemical modifications in advancing drug discovery. Building on the foundational discoveries of L-isoleucine and the development of N-methylation techniques, this compound has become a valuable tool for medicinal chemists. Its ability to enhance the pharmacokinetic properties of peptides makes it a key component in the design of more stable, bioavailable, and effective therapeutic agents. As our understanding of the role of branched-chain amino acids in health and disease continues to evolve, the applications for their N-methylated derivatives in neurological, cardiovascular, and other therapeutic areas are poised to expand, offering new avenues for the development of next-generation medicines.

References

-

MySkinRecipes. (2S,3S)-Methyl 3-methyl-2-(methylamino)pentanoate hydrochloride. [Link]

- Aurrecoechea, J. M., & Fraile, A. (2009). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 245-295). Wiley-VCH Verlag GmbH & Co. KGaA.

-

Human Metabolome Database. (2022). Showing metabocard for N-Methyl-L-isoleucine (HMDB0341355). [Link]

-

Wikipedia. (n.d.). Isoleucine. [Link]

-

Ruiz-Canela, M., et al. (2016). Circulating Branched-Chain Amino Acids and Incident Cardiovascular Disease in a Prospective Cohort of US Women. Circulation: Genomic and Precision Medicine, 9(1), 30–38. [Link]

-

PubChem. (n.d.). (3S)-2-amino-3-methylpentanoic acid. [Link]

-

PubChem. (n.d.). Isoleucine methyl ester hydrochloride. [Link]

-

Oxford Academic. (2020). Dietary essential amino acids for the treatment of heart failure with reduced ejection fraction. Cardiovascular Research. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Indispensable Role of Fmoc-N-methyl-L-isoleucine in Modern Peptide Synthesis. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Tobias, F., et al. (2018). Circulating Branched-Chain Amino Acids and Incident Cardiovascular Disease in a Prospective Cohort of US Women. Journal of the American Heart Association, 7(12), e008843. [Link]

-

Georgescu, A., et al. (2018). Hypolipemiant Actions and Possible Cardioprotective Effects of Valine and Leucine: An Experimental Study. Molecules, 23(10), 2539. [Link]

-

PubChem. (n.d.). (2S,3S)-2-Hydroxy-3-methylpentanoic acid. [Link]

-

PubChem. (n.d.). 3-Methyl-2-(methylamino)pentanoic acid. [Link]

-

PubChem. (n.d.). Pentanoic acid, 2-hydroxy-3-methyl-, methyl ester, (2S,3S)-. [Link]

-

PubChem. (n.d.). 2-Chloro-3-methyl-pentanoic acid. [Link]

-

PubChem. (n.d.). (2R,3S)-2-hydroxy-3-methylpentanoic acid. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Methyl-L-isoleucine | C7H15NO2 | CID 5288628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. Specific Amino Acids Affect Cardiovascular Diseases and Atherogenesis via Protection against Macrophage Foam Cell Formation: Review Article - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of N-methyl-L-isoleucine methyl ester HCl

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-L-isoleucine methyl ester HCl is a derivative of the essential amino acid L-isoleucine, characterized by methylation at the alpha-amino group and esterification of the carboxyl group. While traditionally utilized as a sophisticated building block in peptide synthesis to enhance pharmacokinetic properties, its structural analogy to endogenous ligands of key neurological targets suggests a potential for direct therapeutic activity. This guide delineates a primary, scientifically-grounded hypothesis centered on the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) as a principal therapeutic target. We will explore the mechanistic rationale, propose a comprehensive validation workflow, and discuss the potential therapeutic implications in neuropathic pain, epilepsy, and other neurological disorders.

Introduction: Beyond a Synthetic Intermediate

N-methylated amino acids are pivotal in medicinal chemistry for their ability to confer proteolytic resistance, improve membrane permeability, and modulate the conformation of peptides.[1][2][3] N-methyl-L-isoleucine methyl ester HCl is a commercially available reagent frequently employed for these purposes in the development of peptide-based therapeutics.[4] However, its intrinsic pharmacological potential as a standalone agent remains largely unexplored in publicly available literature.

This document posits that the therapeutic value of N-methyl-L-isoleucine methyl ester HCl may extend beyond its role as a synthetic tool. Its structural resemblance to the endogenous α-amino acids L-leucine and L-isoleucine, which are now understood to be endogenous ligands for the α2δ-1 subunit of VGCCs, forms the cornerstone of our therapeutic hypothesis.[5] This subunit is the well-established target of the gabapentinoid class of drugs, which includes successful therapeutics like gabapentin and pregabalin.[5][6]

The Primary Therapeutic Target: α2δ-1 Subunit of Voltage-Gated Calcium Channels

The α2δ-1 subunit is an auxiliary protein of VGCCs that plays a crucial role in the trafficking of the channel to the plasma membrane and modulating its function.[7][8] Upregulation of α2δ-1 is strongly implicated in the pathophysiology of neuropathic pain and some forms of epilepsy, making it a validated and compelling therapeutic target.[1][9][10]

Mechanism of Action of α2δ-1 Ligands

Ligands that bind to the α2δ-1 subunit, such as gabapentin and pregabalin, do not directly block the calcium channel pore. Instead, their therapeutic effects are primarily attributed to:

-

Reduced Neurotransmitter Release: By binding to the α2δ-1 subunit, these drugs are thought to decrease the release of excitatory neurotransmitters like glutamate and substance P from presynaptic terminals.[11][12] This is particularly relevant in conditions of neuronal hyperexcitability, such as neuropathic pain and epilepsy.[11]

-

Modulation of α2δ-1 Trafficking: Gabapentinoids have been shown to inhibit the forward trafficking of the α2δ-1 subunit to the presynaptic membrane, thereby reducing the number of functional calcium channels.[10][13]

The N-methyl-L-isoleucine methyl ester HCl Hypothesis

Our central hypothesis is that N-methyl-L-isoleucine methyl ester HCl acts as a novel ligand for the α2δ-1 subunit. This is predicated on the following points:

-

Structural Analogy: L-isoleucine is a known endogenous ligand for the α2δ-1 subunit.[5] The core structure of the topic molecule is identical.

-

Impact of N-methylation: N-methylation can enhance the binding affinity of small molecules to their protein targets.[14][15] This modification may lead to a more potent or selective interaction with the α2δ-1 subunit compared to endogenous L-isoleucine.

-

Role of the Methyl Ester: The methyl ester modification increases the lipophilicity of the molecule, which could enhance its ability to cross the blood-brain barrier. In the physiological environment, this ester is likely to be hydrolyzed by esterases, releasing the active N-methyl-L-isoleucine. This suggests that N-methyl-L-isoleucine methyl ester HCl may function as a prodrug.

The proposed mechanism of action is illustrated in the signaling pathway diagram below.

Therapeutic Indications: Where Could This Molecule Make an Impact?

Given the established role of the α2δ-1 subunit in various pathologies, successful validation of our hypothesis would position N-methyl-L-isoleucine methyl ester HCl as a candidate for treating:

-

Neuropathic Pain: Including diabetic neuropathy, post-herpetic neuralgia, and fibromyalgia.[9]

-

Epilepsy: Particularly for partial seizures.[1]

-

Anxiety Disorders: As gabapentinoids have shown efficacy in generalized anxiety disorder.

-

Other Neurological Conditions: The α2δ-1 subunit is also being investigated in the context of neurodegenerative diseases and psychiatric disorders.[1]

A Roadmap for Target Validation: From Bench to Preclinical Models

To rigorously test the hypothesis that N-methyl-L-isoleucine methyl ester HCl targets the α2δ-1 subunit, a multi-tiered experimental approach is necessary.

Phase 1: Biochemical and In Vitro Characterization

This initial phase focuses on confirming direct interaction and characterizing the binding kinetics.

Experimental Workflow: Target Engagement and Affinity Determination

Detailed Protocols:

-

Competitive Radioligand Binding Assay:

-

Objective: To determine if N-methyl-L-isoleucine (the presumed active form) can displace a known radiolabeled ligand ([³H]-gabapentin) from the α2δ-1 subunit.

-

Materials: Recombinant human α2δ-1 subunit, [³H]-gabapentin, N-methyl-L-isoleucine, scintillation fluid, and a scintillation counter.

-

Procedure: a. Incubate a constant concentration of the α2δ-1 subunit and [³H]-gabapentin with increasing concentrations of N-methyl-L-isoleucine. b. After reaching equilibrium, separate bound from free radioligand using filtration. c. Quantify the amount of bound radioactivity using liquid scintillation counting. d. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, from which the inhibition constant (Ki) can be calculated.

-

-

Surface Plasmon Resonance (SPR):

-

Objective: To measure the real-time binding kinetics (association and dissociation rates) of N-methyl-L-isoleucine to the α2δ-1 subunit.

-

Materials: SPR instrument, sensor chip, recombinant α2δ-1 subunit, and N-methyl-L-isoleucine.

-

Procedure: a. Immobilize the α2δ-1 subunit onto the surface of a sensor chip. b. Flow solutions of N-methyl-L-isoleucine at various concentrations over the chip surface. c. Monitor the change in the refractive index at the surface, which is proportional to the mass of bound analyte. d. Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Phase 2: Cellular and Functional Assays

This phase aims to determine if the binding of N-methyl-L-isoleucine to the α2δ-1 subunit translates into a functional effect on neuronal activity.

Detailed Protocols:

-

Calcium Imaging Assays:

-

Objective: To measure changes in intracellular calcium concentration in response to neuronal depolarization in the presence of the test compound.

-

Materials: Neuronal cell line expressing VGCCs and the α2δ-1 subunit (e.g., SH-SY5Y or primary dorsal root ganglion neurons), calcium-sensitive fluorescent dye (e.g., Fura-2 AM), and a fluorescence microscope or plate reader.

-

Procedure: a. Load the cells with the calcium-sensitive dye. b. Pre-incubate the cells with varying concentrations of N-methyl-L-isoleucine. c. Stimulate the cells to depolarize (e.g., with a high concentration of potassium chloride). d. Measure the change in fluorescence intensity, which corresponds to the influx of calcium. e. A reduction in the calcium influx in the presence of the compound would indicate a functional effect on VGCC activity.

-

-

Electrophysiology (Patch-Clamp):

-

Objective: To directly measure the effect of N-methyl-L-isoleucine on the currents flowing through VGCCs.

-

Materials: Patch-clamp rig, electrodes, and a suitable neuronal cell line or primary neurons.

-

Procedure: a. Establish a whole-cell patch-clamp recording from a neuron. b. Elicit calcium currents by applying depolarizing voltage steps. c. Perfuse the cell with N-methyl-L-isoleucine and observe any changes in the amplitude or kinetics of the calcium currents.

-

Phase 3: In Vivo Proof of Concept

Successful in vitro and cellular validation would warrant progression to preclinical animal models of relevant diseases.

-

Models of Neuropathic Pain:

-

Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) models in rodents: These models mimic many of the features of human neuropathic pain.

-

Assessment: Measure the effect of systemically administered N-methyl-L-isoleucine methyl ester HCl on mechanical allodynia (e.g., using von Frey filaments) and thermal hyperalgesia.

-

-

Models of Epilepsy:

-

Pentylenetetrazol (PTZ)-induced seizure model: A common model for screening anticonvulsant drugs.

-

Assessment: Evaluate the ability of the compound to delay the onset of or prevent seizures.

-

Physicochemical Properties and Data Summary

A clear understanding of the physicochemical properties of N-methyl-L-isoleucine methyl ester HCl is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C8H18ClNO2 | |

| Molecular Weight | 195.69 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% | |

| Solubility | Soluble in water and methanol | General knowledge |

Conclusion and Future Directions

The evidence presented in this guide strongly supports the hypothesis that the α2δ-1 subunit of voltage-gated calcium channels is a primary therapeutic target for N-methyl-L-isoleucine methyl ester HCl. Its structural similarity to the endogenous ligand L-isoleucine, combined with the known pharmacology of the gabapentinoid drugs, provides a compelling rationale for its investigation as a novel therapeutic agent for neuropathic pain, epilepsy, and other neurological disorders. The proposed experimental workflow offers a clear and logical path for the validation of this hypothesis.